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molecular formula C22H14Cl2N2 B8361509 3,6-Bis-(2-chlorophenyl)-4-phenylpyridazine

3,6-Bis-(2-chlorophenyl)-4-phenylpyridazine

Cat. No. B8361509
M. Wt: 377.3 g/mol
InChI Key: BDULCDPITXRPNR-UHFFFAOYSA-N
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Patent
US04414221

Procedure details

3,6-Bis(2-chlorophenyl)-1,2,4,5-tetrazine (4.6 g) and phenylacetaldehyde (2.0 g) were dissolved in tetrahydrofuran (60 ml). A solution of potassium hydroxide in methanol (1.5 ml, 1%) was added dropwise to the solution and left to stand for 5 minutes. The solution was evaporated to 20 mls volume and was then diluted with water (50 ml). The precipitated solid was filtered, washed with water and dried to give 5.5 g of desired product, mp 176°-178° C.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:9]=[N:10][C:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[Cl:20])=NN=1.[C:21]1([CH2:27][CH:28]=O)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[OH-].[K+]>O1CCCC1.CO>[Cl:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:11]1[N:10]=[N:9][C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])=[CH:28][C:27]=1[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C=1N=NC(=NN1)C1=C(C=CC=C1)Cl
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to 20 mls volume
ADDITION
Type
ADDITION
Details
was then diluted with water (50 ml)
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C=1N=NC(=CC1C1=CC=CC=C1)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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